![molecular formula C6H7ClN2 B2709378 4-Chloro-3,6-dimethyl-pyridazine CAS No. 68206-05-3](/img/structure/B2709378.png)
4-Chloro-3,6-dimethyl-pyridazine
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Overview
Description
“4-Chloro-3,6-dimethyl-pyridazine” is a chemical compound with the molecular formula C5H4Cl2N2 . It is also known by other names such as “3,6-Dichloro-4-methylpyridazine” and "3,6-Dichloro-5-methylpyridazine" . It has been used in the synthesis of 7-methyl-2-phenylimidazo .
Synthesis Analysis
The synthesis of “4-Chloro-3,6-dimethyl-pyridazine” involves various chemical reactions. For instance, it has been synthesized through the condensation of various substituted benzyl alcohols with 3-chloro-6- (3,5-dimethyl-lH- pyrazole-l-yl)pyridazine . The residue from the reaction was purified by column chromatography to yield the final product .Molecular Structure Analysis
The molecular structure of “4-Chloro-3,6-dimethyl-pyridazine” can be represented by the InChI code:InChI=1S/C5H4Cl2N2/c1-3-2-4 (6)8-9-5 (3)7/h2H,1H3
. This structure is available as a 2D Mol file or as a computed 3D SD file . Chemical Reactions Analysis
The chemical reactions involving “4-Chloro-3,6-dimethyl-pyridazine” are complex and varied. For instance, it has been used in the synthesis of 7-methyl-2-phenylimidazo .Physical And Chemical Properties Analysis
The molecular weight of “4-Chloro-3,6-dimethyl-pyridazine” is 163.005 . Other physical and chemical properties such as melting point and boiling point are not explicitly mentioned in the search results.Scientific Research Applications
Pharmacological Applications
Diazine alkaloids, which include pyridazine, are reported to exhibit a wide range of pharmacological applications . These include antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Drug Discovery and Development
The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions . These properties contribute to unique applications in molecular recognition while the inherent polarity, low cytochrome P450 inhibitory effects and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .
Treatment of Chronic Heart Failure (CHF)
Two potent positive inotropic agents have been developed for the treatment of CHF . These agents, namely 4,5- dihydro-6-[4-(1H-imidazo-1-yl) phenyl]-3(2H)-pyridazinone (LXXIV) (CI-914) and 4,5-dihydro-6-[4‑(lH-imidazol-l-yl)phenyl]-5-methyl-3(2H)pyridizinone (LXXV) (CI-930), are based on a 3-aminopyridazine heterocycle .
Antidepressant Applications
Minaprine, a monoamine oxidase (MAO) inhibitor, was approved in France in 1972 as an atypical antidepressant . It is based on a 3-aminopyridazine heterocycle .
Treatment of Leukemia
Pyrimidine derivatives, which are related to pyridazine, are broadly applied in therapeutic disciplines . For example, imatinib, Dasatinib and nilotinib are pyrimidine-based drugs and well-established treatments for leukemia .
Antimicrobial Applications
Pyrimidine derivatives also exhibit antimicrobial activities .
Safety and Hazards
Future Directions
The future directions for “4-Chloro-3,6-dimethyl-pyridazine” could involve further exploration of its pharmacological activities. Pyridazine derivatives have been found to exhibit a wide range of pharmacological activities and have been used in various therapeutic disciplines . Therefore, “4-Chloro-3,6-dimethyl-pyridazine” could potentially be used in the development of new drugs and therapies.
Mechanism of Action
Target of Action
This compound belongs to the pyridazine family, which is known to interact with a wide range of biological targets
Mode of Action
Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities . The specific interactions of 4-Chloro-3,6-dimethyl-pyridazine with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Pyridazine derivatives have been associated with various biochemical pathways due to their broad spectrum of pharmacological activities
Result of Action
Given the wide range of pharmacological activities exhibited by pyridazine derivatives , it is likely that 4-Chloro-3,6-dimethyl-pyridazine could have diverse effects at the molecular and cellular levels
properties
IUPAC Name |
4-chloro-3,6-dimethylpyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-3-6(7)5(2)9-8-4/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJVEGDCPRBRME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=N1)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3,6-dimethylpyridazine | |
CAS RN |
68206-05-3 |
Source
|
Record name | 4-chloro-3,6-dimethylpyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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